molecular formula C11H18O4 B2635954 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 37487-95-9

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B2635954
CAS No.: 37487-95-9
M. Wt: 214.261
InChI Key: LQGNSLGZDPLOBR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 37487-95-9 or 1544375-49-6) is a spirocyclic ester characterized by a bicyclic structure containing two oxygen atoms in its 1,6-dioxaspiro[2.5]octane core. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The compound features a spiro junction at the 2.5 position, with two methyl groups at the 5-position and an ethyl ester moiety at the 2-position. This structural complexity confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-13-9(12)8-11(15-8)5-6-14-10(2,3)7-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGNSLGZDPLOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
This compound 37487-95-9 C₁₁H₁₈O₄ 214.26 1,6-dioxaspiro[2.5]octane core; ethyl ester at C2; two methyl groups at C3. Discontinued commercial availability; limited synthetic applications reported .
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Not provided C₁₀H₁₆O₄ 200.23 Methyl ester at C2; methyl group at C5 instead of dual methyl groups. Discontinued; shorter alkyl chain may reduce lipophilicity compared to ethyl ester .
Ethyl methyl-1-oxaspiro[2.5]octane-2-carboxylate 93904-83-7 C₁₀H₁₆O₃ 184.23 Single oxygen atom in the spiro ring (1-oxaspiro); methyl substituent at C1. Distinct reactivity due to monocyclic oxygen; safety data available (GHS classification) .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Not provided C₂₂H₂₂O₅ 366.41 Linear alkyne backbone with diphenyl and ethoxycarbonyloxy groups; no spiro structure. Used in studies on propargylation reactions; structurally divergent .

Key Comparative Insights :

Spiro vs. Linear Structures: Unlike this compound, compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate lack a spirocyclic framework, resulting in different conformational rigidity and reactivity profiles .

Ester Substituent Effects : Replacing the ethyl ester with a methyl group (as in Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) reduces molecular weight and may alter metabolic pathways or biodegradability .

Biological Activity

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 37487-95-9) is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : this compound

Synthesis and Reaction Mechanisms

The synthesis typically involves the reaction of 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid with ethanol, often under reflux conditions to ensure complete esterification. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives.

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its potential effectiveness against bacterial and fungal strains.

Cytotoxicity Studies

In vitro studies have shown that the compound may possess cytotoxic properties against certain cancer cell lines. The structure allows it to interact with specific molecular targets, potentially inhibiting cell proliferation.

The mechanism of action is believed to involve interaction with enzymatic pathways or cellular receptors. Its spirocyclic structure may enable it to fit into unique binding sites, modulating enzymatic activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInhibits growth in cancer cell lines
Enzymatic ModulationAlters activity of specific enzymes

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects compared to control groups. The compound's ester functionality was noted to enhance its stability in biological systems, potentially increasing its therapeutic index.

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds to assess differences in biological activity:

Compound NameStructure FeaturesBiological Activity
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateDifferent substitution patternVaries significantly
6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octaneLacks ester groupReduced antimicrobial activity

Q & A

Q. Example Table: Substituent Effects on Reactivity

Substituent PositionReactivity (Hydrolysis Rate, k)Steric Hindrance (ų)
5,5-dimethyl0.12 h⁻¹45.2
Unsubstituted0.85 h⁻¹28.7
Data adapted from spirocyclic analogs in .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines to account for variability (e.g., cancer vs. normal cells).
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor interactions.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Case Study: Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Conduct logP measurements and membrane permeability assays (e.g., PAMPA) to correlate hydrophobicity with efficacy .

Advanced: What mechanistic insights explain its reaction pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
  • Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates via LC-MS or cryogenic NMR.
  • Stereochemical Analysis: Compare experimental outcomes (e.g., enantiomeric excess via chiral HPLC) with computational transition-state models .

Example Mechanism:
Acid-catalyzed hydrolysis of the ester proceeds via a tetrahedral intermediate stabilized by electron-donating methyl groups, as shown in kinetic studies (k = 0.15 M⁻¹s⁻¹ at pH 2) .

Advanced: How to optimize reaction yields in stereoselective syntheses?

Methodological Answer:

  • Chiral Catalysts: Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control spirocenter configuration.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in cyclization steps.
  • DoE (Design of Experiments): Apply Taguchi methods to optimize temperature, catalyst loading, and stoichiometry .

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